Cellular Permeability: Prodrug Design Confers Cell Entry Lacking in Parent SPI-112
SPI-112Me overcomes a critical limitation of the parent compound SPI-112, which is not cell-permeable and therefore inactive in cellular assays. The methyl ester prodrug design of SPI-112Me enables cellular uptake and subsequent intracellular hydrolysis to release the active SPI-112 inhibitor [1]. This functional distinction is absolute: SPI-112 lacks measurable cellular activity, whereas SPI-112Me demonstrates concentration-dependent inhibition of SHP2-dependent signaling in multiple cell lines. Fluorescence uptake assays and confocal imaging directly confirmed cellular entry of SPI-112Me but not SPI-112 [1].
| Evidence Dimension | Cell Permeability / Cellular Uptake |
|---|---|
| Target Compound Data | Cell-permeable; confirmed by fluorescence uptake assay and confocal imaging |
| Comparator Or Baseline | SPI-112 (parent compound): Not cell-permeable; no detectable cellular uptake |
| Quantified Difference | Absolute qualitative difference: SPI-112Me is cell-permeable; SPI-112 is cell-impermeable |
| Conditions | Fluorescence uptake assay and confocal imaging in mammalian cells |
Why This Matters
For any cell-based or in vivo SHP2 inhibition study, SPI-112 cannot be substituted for SPI-112Me; procurement of SPI-112Me is essential for experiments requiring cellular target engagement.
- [1] Chen L, Sung SS, Yip ML, Lawrence HR, Ren Y, Guida WC, et al. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112. Biochem Pharmacol. 2010;80(6):801-810. doi:10.1016/j.bcp.2010.05.019 View Source
